![molecular formula C7H11Cl2N3O B169178 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 109229-08-5](/img/structure/B169178.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride
Vue d'ensemble
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride: is a heterocyclic compound with the molecular formula C7H9N3·2HCl. This compound is notable for its unique structure, which includes a fused pyrido-pyrimidine ring system. It is often used in various scientific research fields due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often require:
Solvents: Ethanol or methanol
Catalysts: Acidic catalysts like hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to ensure complete cyclization
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for:
Scalability: Using large-scale reactors
Purity: Employing purification techniques such as recrystallization or chromatography
Cost-effectiveness: Minimizing the use of expensive reagents and solvents
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (SNAr)
The compound undergoes SNAr reactions at electrophilic positions activated by electron-withdrawing groups. For example:
-
Chlorine substitution at the C4 position reacts with thiol-containing nucleophiles (e.g., 1,3,4-thiadiazole-aryl ureas) in ethanol at 50°C using DBU as a base, yielding derivatives with antiproliferative activity .
-
Hydroxyl groups introduced via hydrolysis of chloro-substituted intermediates under alkaline conditions .
Table 1: SNAr Reaction Examples
Nucleophile | Conditions | Product Application | Source |
---|---|---|---|
Thiadiazole-aryl urea | EtOH, DBU, 50°C | Anticancer agents | |
Hydroxide ion | Aqueous NaOH, reflux | Hydroxylated derivatives |
Alkylation and Acylation
The secondary amines in the tetrahydropyrido ring are sites for alkylation/acylation:
-
Methylation using methyl iodide in DMF with K₂CO₃ introduces N-methyl groups .
-
Acylation with acetyl chloride forms amide derivatives, enhancing kinase inhibition properties.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura coupling with aryl boronic acids under inert conditions forms biaryl derivatives .
-
Buchwald-Hartwig amination introduces aryl amine groups for kinase-targeted modifications .
Key Catalyst Systems
Oxidation and Reduction
-
Oxidation of the tetrahydropyrido ring with KMnO₄ or H₂O₂ yields fully aromatic pyrido[4,3-d]pyrimidines .
-
Hydrogenation using Pd/C under H₂ reduces double bonds in fused rings, altering electron density .
Cyclization and Ring-Opening
-
Cyclization with POCl₃ and DBU forms tricyclic structures like thieno[2,3-d]pyrimidines .
-
Ring-opening under acidic conditions (HCl/EtOH) generates linear intermediates for further functionalization .
Table 2: Cyclization Reactions
Reagent | Conditions | Product | Source |
---|---|---|---|
POCl₃/DBU | Toluene, 50°C | Thienopyrimidine derivatives | |
Formamidine | DMF, 100°C | Fused pyrimidine analogs |
Mechanistic Insights
-
Electron-Deficient Sites : The pyrimidine ring’s C2 and C4 positions are electrophilic due to adjacent nitrogen atoms, favoring SNAr .
-
Solubility Effects : The dihydrochloride form improves solubility in polar solvents, facilitating reactions like alkylation in DMF.
Comparative Reaction Data
Reaction Type | Optimal Catalyst/Reagent | Yield Range | Key Application |
---|---|---|---|
SNAr | DBU in EtOH | 65–85% | Anticancer derivatives |
Suzuki Coupling | Pd(OAc)₂/XPhos | 70–90% | Biaryl inhibitors |
Hydrogenation | Pd/C, H₂ | >90% | Saturated analogs |
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibit antimicrobial properties. For instance, studies have shown that certain modifications to the compound can enhance its efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
1.2 Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Specific derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo. These compounds target specific pathways involved in cell proliferation and apoptosis, making them candidates for further development as chemotherapeutic agents .
1.3 Neurological Applications
Recent studies suggest that 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and may hold promise for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Synthetic Applications
2.1 Building Block in Organic Synthesis
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine serves as a versatile building block in organic synthesis. It can undergo various chemical transformations such as alkylation, acylation, and cyclization reactions to produce more complex molecules. These reactions are crucial for developing new pharmaceuticals and agrochemicals .
2.2 Heterocyclic Chemistry
The compound is a valuable precursor in the synthesis of other heterocyclic compounds. It can participate in cross-coupling reactions and nucleophilic substitutions that are fundamental in constructing diverse heterocyclic frameworks used in drug discovery .
Industrial Applications
3.1 Material Science
In material science, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives are being explored for their potential use in the development of polymers and nanomaterials. Their unique electronic properties may contribute to enhanced conductivity and stability in electronic applications .
3.2 Agrochemical Development
The compound's biological activity makes it a candidate for developing new agrochemicals aimed at pest control and plant growth regulation. Its ability to interact with biological systems can be harnessed to create effective pesticides with specific modes of action .
Case Studies
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit kinase enzymes, leading to reduced phosphorylation of downstream proteins and altered cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This structural uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for targeted research applications.
Activité Biologique
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. This compound has been studied for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. The following sections provide a detailed overview of its biological activity, including synthesis methods, pharmacological evaluations, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H9N3O·2HCl
- Molecular Weight : 208.09 g/mol
- CAS Number : 157327-49-6
- Purity : 97% .
Antiproliferative Effects
Research indicates that compounds similar to 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one exhibit potent antiproliferative properties. A study demonstrated that specific derivatives showed IC50 values less than 40 nM against various cancer cell lines. Notably, compound 4 from a related series exhibited an IC50 of 9.0 nM in MDA-MB-435 cells, indicating strong antiproliferative activity .
Compound | IC50 (nM) | Cell Line |
---|---|---|
4 | 9.0 | MDA-MB-435 |
5 | 15 | MDA-MB-231 |
6 | 53 | HeLa |
The mechanism underlying the antiproliferative effects involves microtubule depolymerization. Compounds that caused significant microtubule disruption were further evaluated for their cytotoxic effects. For instance, at a concentration of 10 µM, several compounds led to over 50% microtubule depolymerization . This mechanism is crucial as it interferes with the normal mitotic processes in cancer cells.
Study on KDM Inhibition
A notable study explored the potential of pyrido[3,4-d]pyrimidinones as inhibitors of the KDM4 and KDM5 subfamilies of histone demethylases. The research highlighted that specific modifications to the C8 position of the pyrido[3,4-d]pyrimidinone scaffold resulted in compounds with sub-nanomolar affinity for these targets (Ki values of 0.004 and 0.007 μM) . This suggests that structural optimization can enhance biological activity significantly.
LHRH Antagonist Development
Another research avenue focused on developing non-peptide antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor using thienopyrimidine derivatives. The findings indicated that modifications to the pyrimidine core could yield highly potent antagonists with effective oral bioavailability . Such insights underline the versatility of this chemical structure in drug development.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQJBVOOTCWMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CNC2=O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109229-08-5 | |
Record name | 3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.